Indole-4-CarboxylicAcid
Description
Historical Context and Significance of the Indole (B1671886) Scaffold in Organic Chemistry
The journey of indole chemistry began in the mid-19th century, intertwined with the study of the dye indigo (B80030). biocrates.comwikipedia.org In 1866, German chemist Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust, a landmark achievement that laid the groundwork for systematic indole chemistry. biocrates.comwikipedia.orgnih.gov A few years later, in 1869, Baeyer and A. Emmerling developed one of the earliest methods for creating indole derivatives. irjmets.com The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from treating indigo dye with oleum. biocrates.com
A pivotal moment in indole synthesis arrived in 1883 with Emil Fischer's discovery of the Fischer indole synthesis. wikipedia.orgirjmets.comcreative-proteomics.com This method, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions, became one of the most crucial and widely used pathways for creating the indole ring system and its derivatives. wikipedia.orgirjmets.comcreative-proteomics.com The development of other synthetic routes, such as the Leimgruber-Batcho (1976), Bischler-Möhlau, and Reissert syntheses, further expanded the accessibility and structural diversity of indole compounds. wikipedia.orgirjmets.comresearchgate.net
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic and medicinal chemistry. biocrates.comirjmets.comsemanticscholar.org Its significance stems from its presence in a vast number of natural and synthetic compounds that are vital to biological systems. irjmets.comsemanticscholar.org It forms the core of the essential amino acid tryptophan and important neurotransmitters like serotonin (B10506) and melatonin. irjmets.combiosynth.com The indole nucleus is also a privileged scaffold in drug discovery, forming the structural basis for numerous pharmaceuticals with a wide range of therapeutic applications, including anticancer (e.g., vincristine), antihypertensive (e.g., reserpine), and antidepressant (e.g., amedalin) agents. nih.govbohrium.comnih.gov This widespread importance has cemented the indole scaffold as a subject of continuous and active research. wikipedia.orgijpsr.com
Table 1: Key Historical Developments of the Indole Scaffold
| Year | Development | Key Figure(s) | Significance |
| 1866 | First synthesis of indole from oxindole. biocrates.comnih.gov | Adolf von Baeyer | Established the foundation for indole chemistry. irjmets.com |
| 1869 | Proposed a chemical structure for indole. wikipedia.org | Adolf von Baeyer | Provided the initial structural understanding of the compound. |
| 1883 | Development of the Fischer indole synthesis. wikipedia.orgirjmets.comcreative-proteomics.com | Emil Fischer | Became a fundamental and widely used method for synthesizing indoles. wikipedia.org |
| 1976 | Disclosure of the Leimgruber-Batcho indole synthesis. wikipedia.org | W. Leimgruber & A. Batcho | Provided an efficient, high-yielding method for preparing indole and its derivatives. wikipedia.org |
Distinctive Features of Indole-4-Carboxylic Acid within the Indole Family
Indole-4-Carboxylic Acid is a derivative of the parent indole molecule, distinguished by a carboxylic acid group (-COOH) attached to the fourth position of the indole ring. ontosight.ai This specific substitution imparts a unique set of properties that differentiates it from other indole isomers and derivatives. Its molecular formula is C₉H₇NO₂. chemimpex.combiosynth.com
Chemically, Indole-4-Carboxylic Acid exhibits the dual characteristics of both an indole and a carboxylic acid. ontosight.ai The indole ring system gives it a planar, aromatic structure, while the carboxylic acid group allows it to act as a weak organic acid, capable of donating a proton in aqueous solutions. ontosight.ai This acidic group also increases its water solubility compared to the parent indole compound. ontosight.ai
The position of the carboxyl group is crucial in defining the molecule's electronic and photophysical properties. Spectroscopic studies have shown that the substitution position influences the ordering of the excited electronic states (¹Lₐ and ¹Lₑ). aip.org For Indole-4-Carboxylic Acid, the lowest excited singlet state (S₁) is the ¹Lₐ state, which contrasts with many other substituted indoles. researchgate.netaip.org This feature is linked to photoinduced intramolecular charge transfer, which affects its fluorescence properties. aip.orgresearchgate.net The orientation of the carboxylic acid group relative to the indole ring results in the existence of two stable rotational isomers (rotamers), termed cis and trans, which have been identified and characterized through rotationally resolved electronic spectroscopy. researchgate.netaip.org The mass spectra of hydroxyindole-3-carboxylic acid isomers show that the 4-isomer is characterized by a loss of H₂O from the molecular ion, a distinct fragmentation pattern compared to the 5-, 6-, and 7-isomers. cdnsciencepub.com
Table 2: Physicochemical Properties of Indole-4-Carboxylic Acid
| Property | Value |
| CAS Number | 2124-55-2 chemimpex.com |
| Molecular Formula | C₉H₇NO₂ chemimpex.combiosynth.com |
| Molecular Weight | 161.16 g/mol chemimpex.combiosynth.com |
| Appearance | Off-white to yellowish powder. chemimpex.com |
| Melting Point | 209-215 °C chemimpex.com |
| Purity | ≥ 98% (HPLC) chemimpex.com |
Overview of Research Trajectories and Academic Relevance
Indole-4-Carboxylic Acid is a versatile compound with considerable relevance in multiple fields of chemical research. chemimpex.combiosynth.com It is widely utilized as a key building block and intermediate in organic synthesis for the creation of more complex, bioactive molecules. chemimpex.combiosynth.com Its unique structure makes it a valuable precursor for a variety of indole derivatives. chemimpex.com
In pharmaceutical development , the compound serves as a crucial starting material for synthesizing pharmaceuticals, particularly those aimed at treating neurological disorders, due to its structural similarity to neurotransmitters. chemimpex.com It is employed as a reactant in the preparation of several classes of potential therapeutic agents, including:
Histamine (B1213489) H₃ antagonists. sigmaaldrich.comchemicalbook.com
Potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. sigmaaldrich.comchemicalbook.com
Inhibitors of the Hedgehog signaling pathway. sigmaaldrich.comchemicalbook.com
SARS-CoV 3CL proinhibitors. sigmaaldrich.comchemicalbook.com
Potent inhibitors of histone deacetylases (HDACs). sigmaaldrich.comchemicalbook.com
Beyond pharmaceuticals, Indole-4-Carboxylic Acid has applications in agricultural chemistry , where it is investigated for its potential as a plant growth regulator to enhance root development and improve crop yields. chemimpex.com In materials science , it is explored for its role in creating novel polymers and materials with enhanced properties like thermal stability. chemimpex.com Furthermore, it is used in biochemical research for studies involving enzyme inhibition and metabolic pathways, aiding in the understanding of complex biological processes. chemimpex.com
The academic interest in Indole-4-Carboxylic Acid is driven by its utility as a versatile scaffold for drug discovery and the development of functional materials. biosynth.comchemimpex.com Its derivatives are continually being explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aibiosynth.com
Table 3: Research Applications of Indole-4-Carboxylic Acid
| Research Area | Application |
| Pharmaceutical Development | Intermediate for synthesizing drugs, especially for neurological disorders. chemimpex.com |
| Biochemical Research | Used in enzyme inhibition and metabolic pathway studies. chemimpex.com |
| Agricultural Chemistry | Explored as a potential plant growth regulator. chemimpex.com |
| Materials Science | Investigated for creating novel polymers and materials. chemimpex.com |
| Organic Synthesis | Reactant for preparing histamine H3 antagonists, enzyme inhibitors, and other complex molecules. sigmaaldrich.comchemicalbook.com |
Properties
CAS No. |
1074-86-6 |
|---|---|
Molecular Formula |
C12Cl10S2Zn |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indole 4 Carboxylic Acid and Its Derivatives
Classical and Contemporary Approaches to Indole-4-Carboxylic Acid Synthesis
The construction of the indole (B1671886) ring system with a carboxylic acid group at the fourth position often involves incorporating the carboxyl functionality or a precursor into the starting materials of classical indole syntheses.
The Fischer Indole Synthesis is a venerable and widely used method for constructing the indole core. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com
The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. Subsequent protonation triggers a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond. The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org
Table 1: Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TSA) wikipedia.orgrsc.org |
Modern variations, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling to form the N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org
The Reissert Indole Synthesis provides a pathway to indoles starting from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The reaction sequence involves the condensation of the starting materials in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization, typically using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net
For the synthesis of Indole-4-Carboxylic Acid, a specifically substituted starting material, such as 2-methyl-3-nitrobenzoic acid, would be required. The Reissert method has been successfully applied to produce various substituted indoles, including 4-chloroindole (B13527) and 7-indolecarboxylic acid, demonstrating its utility in accessing functionalized indole cores. researchgate.net
Table 2: Key Stages of the Reissert Indole Synthesis
| Stage | Description | Reagents |
|---|---|---|
| 1. Condensation | Formation of a phenylpyruvate derivative from an o-nitrotoluene. | Diethyl Oxalate, Potassium Ethoxide wikipedia.orgresearchgate.net |
| 2. Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization. | Zinc/Acetic Acid, Ferrous Sulfate/Ammonia, Iron/Acetic Acid wikipedia.orgresearchgate.net |
The Larock Indole Synthesis is a powerful and versatile palladium-catalyzed heteroannulation reaction. wikipedia.org It constructs the indole ring in a single step from an ortho-haloaniline (typically o-iodoaniline) and a disubstituted alkyne. synarchive.comub.edu The reaction is known for its high degree of regioselectivity, particularly with unsymmetrical alkynes, where the bulkier substituent is generally directed to the C-2 position of the indole. ub.edu
To synthesize an Indole-4-Carboxylic Acid derivative using this method, one would start with an appropriately substituted aniline (B41778), for example, 4-amino-3-iodobenzoic acid. The reaction conditions are typically mild and tolerant of a wide range of functional groups on both the aniline and alkyne components. wikipedia.org
Table 3: Optimized Conditions for Larock Indole Synthesis
| Component | Typical Reagent/Condition |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd/C wikipedia.org |
| Base | K₂CO₃, NaOAc, Na₂CO₃ wikipedia.orgub.edu |
| Additive | LiCl, n-Bu₄NCl (often improves yield) wikipedia.org |
| Solvent | NMP, DMF |
The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective insertion of the alkyne. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen atom and reductive elimination yields the indole product and regenerates the Pd(0) catalyst. wikipedia.org
The Madelung Synthesis is a classic method that involves the high-temperature, base-induced intramolecular cyclization of an N-phenylamide. wikipedia.orgresearchgate.net The traditional conditions are harsh, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org The synthesis of a 4-substituted indole requires the corresponding substitution pattern on the initial N-phenylamide.
A significant challenge of the classical Madelung synthesis is its limited functional group tolerance due to the severe reaction conditions. However, several modifications have been developed to address this limitation. The Smith-modified Madelung synthesis, for instance, employs organolithium reagents to deprotonate N-trimethylsilyl anilines, allowing the reaction to proceed under much milder conditions. wikipedia.org This variant has broadened the applicability of the Madelung approach to more complex and functionalized indoles. researchgate.net
Table 4: Comparison of Madelung Synthesis Conditions
| Condition | Classical Madelung | Smith-Modified Madelung |
|---|---|---|
| Base | Sodium/Potassium Alkoxides, NaNH₂ wikipedia.orgresearchgate.net | Organolithium Reagents (e.g., n-BuLi, sec-BuLi) wikipedia.org |
| Temperature | 200–400 °C wikipedia.org | Milder temperatures |
The Bartoli Indole Synthesis is a notable reaction for forming substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com A key feature of this reaction is the requirement for a substituent at the ortho position to the nitro group; the reaction often fails or gives low yields without it. wikipedia.orgjk-sci.com Bulky ortho groups typically improve the reaction yield. wikipedia.orgonlineorganicchemistrytutor.com
The reaction proceeds through the addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate after decomposition. quimicaorganica.org A second equivalent of the Grignard reagent adds to the nitrosoarene, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. onlineorganicchemistrytutor.comjk-sci.com Intramolecular cyclization followed by aromatization yields the indole product. youtube.com The synthesis generally requires three equivalents of the vinyl Grignard reagent. wikipedia.org While this method is particularly well-suited for preparing 7-substituted indoles, it can be adapted to synthesize indoles with other substitution patterns on the carbocyclic ring. jk-sci.com
Regioselective Introduction of the Carboxylic Acid Moiety at the C-4 Position
In contrast to building the indole ring with the substituent already in place, modern synthetic strategies often focus on the direct functionalization of the indole core. The C-4 position is notoriously difficult to functionalize directly due to the electronic properties of the indole ring, which favor electrophilic substitution at C-3. researchgate.net However, recent advances in transition-metal-catalyzed C-H activation have provided innovative solutions to this challenge.
These advanced methods often employ a directing group on the indole nitrogen to guide a metal catalyst to the C-4 position for selective C-H bond cleavage and subsequent functionalization.
Table 5: Modern Catalytic Approaches for C-4 Functionalization of Indole
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Rhodium-Catalysis | Direct C-H Functionalization | Enables direct C-H activation at the C-4 position of unprotected indoles. nih.govcore.ac.uk |
| Palladium-Catalysis | C-H Acylation | Utilizes α-oxocarboxylic acids to introduce an acyl group at the C-4 position. dntb.gov.ua |
An efficient rhodium-catalyzed method has been developed for the direct C-H functionalization at the C-4 position of unprotected indoles. nih.gov Similarly, palladium catalysis has been successfully employed for the C-H acylation of indoles at the C-4 position using α-oxocarboxylic acids as the acyl source. dntb.gov.ua These methods represent a significant step forward, allowing for the late-stage introduction of functionality at a previously challenging position and expanding the toolkit for the synthesis of complex Indole-4-Carboxylic Acid derivatives. researchgate.net
Acylation of Organometallic Indole Intermediates
A foundational strategy for introducing carboxylic acid functionalities onto aromatic rings involves the acylation of organometallic intermediates. This approach typically involves a two-step process: deprotonation or metal-halogen exchange to form a reactive organometallic species, followed by quenching with an acylating agent.
Key Research Findings:
Formation of the Organometallic Intermediate: The generation of an indole anion suitably functionalized for C4-acylation is a significant challenge due to the acidity of the N-H proton and the C2-proton. Directed ortho-metalation (DoM) is a powerful technique where a directing group (DG) on the indole nitrogen guides a strong base (like an organolithium reagent) to deprotonate a specific adjacent C-H bond. While C7-lithiation is more common with N-directing groups, carefully chosen directing groups and reaction conditions can favor C4-metalation.
Acylation Step: Once the C4-organometallic (e.g., 4-lithioindole or 4-magnesioindole) species is formed, it can be reacted with a suitable electrophile to install the carboxyl group. Carbon dioxide (CO2) is the most direct acylating agent for this purpose, yielding the corresponding carboxylate upon quenching.
A representative, though challenging, pathway is outlined below:
Protection/Direction: The indole nitrogen is first protected with a suitable directing group that also enhances the acidity of the C4-proton or sterically blocks other reactive sites.
Metalation: The N-protected indole is treated with a strong base (e.g., n-butyllithium or lithium diisopropylamide) to generate the C4-lithiated intermediate.
Carboxylation: The reaction mixture is quenched with solid carbon dioxide (dry ice) or a stream of CO2 gas.
Workup and Deprotection: An acidic workup protonates the carboxylate to yield the carboxylic acid. The N-protecting/directing group is then removed to afford Indole-4-Carboxylic Acid.
While powerful, this method often competes with metalation at other positions and requires stringent anhydrous and inert atmosphere conditions.
Targeted Functionalization Strategies
Modern synthetic chemistry has increasingly moved towards direct C-H functionalization, which avoids the pre-formation of organometallic reagents, thereby improving atom and step economy. These methods rely on transition-metal catalysts and directing groups to achieve high regioselectivity.
Key Research Findings:
Directing Group Strategy: The functionalization of the less reactive C4–C7 positions on the indole's benzenoid ring is a significant challenge. nih.gov A highly successful approach involves installing a directing group at a nearby position, which then chelates to a transition metal catalyst and directs the C-H activation to a specific site. nih.govnih.gov For C4-functionalization, directing groups are often placed at the C3 position. Carbonyl groups, such as aldehydes, ketones, and esters at C3, have been shown to effectively direct palladium catalysts to activate the C4-H bond. nih.govacs.org
Palladium-Catalyzed C-H Activation: Palladium catalysis is a cornerstone of these strategies. A plausible mechanism involves the coordination of the palladium(II) catalyst to the directing group (e.g., the oxygen of a C3-pivaloyl group), followed by C-H activation at the C4 position to form a palladacycle intermediate. nih.gov This intermediate can then engage in various coupling reactions. For synthesizing the carboxylic acid, a carbonylative approach is effective.
Carbonylative Functionalization: A direct route to C4-carboxyl derivatives involves the palladium-catalyzed carbonylation of 4-haloindoles. beilstein-journals.org In this method, a 4-bromo or 4-iodoindole is reacted with carbon monoxide (CO) in the presence of a palladium catalyst and an alcohol or amine to yield the corresponding C4-ester or C4-amide, which can be subsequently hydrolyzed to Indole-4-Carboxylic Acid. beilstein-journals.org This avoids the challenges of direct C-H activation at the C4 position.
Interactive Table: Comparison of C4-Functionalization Strategies
| Strategy | Starting Material | Key Reagents | Product | Advantages | Challenges | Citations |
|---|---|---|---|---|---|---|
| Directed C-H Arylation | C3-Pivaloyl Indole | Pd(II) catalyst, Ag₂O, Aryl Iodide | C4-Aryl, C3-Pivaloyl Indole | High regioselectivity, avoids pre-functionalization. | Requires directing group installation and removal. | nih.gov |
| Directed C-H Alkenylation | N-Tf Tryptophan Derivative | Pd(II) catalyst, Alkene | C4-Alkenyl Tryptophan Derivative | High site selectivity at C4. | Requires specific N-protecting and directing groups. | chim.it |
| Carbonylative Coupling | 4-Haloindole | Pd catalyst, CO, Alcohol/Amine | Indole-4-carboxylate/carboxamide | Direct installation of carboxyl functionality. | Requires halogenated starting material. | beilstein-journals.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgtandfonline.combenthamdirect.comx-mol.nettandfonline.com In the context of indole synthesis, this translates to using safer solvents, reducing reaction times, minimizing waste, and employing catalytic rather than stoichiometric reagents.
Key Research Findings:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter times compared to conventional heating. tandfonline.comtandfonline.com This technique reduces energy consumption and minimizes the potential for side reactions. The Fischer indole synthesis, a classic method, can be significantly improved using microwave heating, including in variations that utilize organozinc reagents. organic-chemistry.org
Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water or ionic liquids. benthamdirect.comx-mol.net Some syntheses of indole derivatives, such as the coupling of indoles with 1,4-benzoquinones, have demonstrated a notable "on water" acceleration, proceeding efficiently without any catalyst or organic cosolvent. chim.it
Catalysis: The use of catalysts is a core principle of green chemistry. Nanocatalysts and reusable catalysts are increasingly being developed for indole synthesis to improve efficiency and simplify product purification. benthamdirect.comx-mol.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. This approach adheres to the principles of atom economy and waste prevention. benthamdirect.com
Chiral Synthesis and Enantioselective Approaches for Indole Derivatives
The development of methods to synthesize chiral indole derivatives with high enantioselectivity is crucial, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. This is particularly relevant for derivatives of Indole-4-Carboxylic Acid, where chirality can be introduced at a side chain or result from restricted rotation (atropisomerism).
Key Research Findings:
Catalysis with Chiral Carboxylic Acids: An innovative strategy involves using a chiral carboxylic acid (CCA) as a co-catalyst in transition-metal-catalyzed reactions. In cobalt-catalyzed asymmetric C-H alkylation of indoles, a designed CCA can effectively control the stereochemical outcome, enabling the synthesis of indoles with both C-central and C-N axial chirality. nih.gov Machine learning models have been employed to accelerate the discovery of optimal CCA catalysts by predicting enantioselectivity. nih.gov
Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has become a powerful tool for asymmetric synthesis. Chiral phosphoric acids (CPAs), for example, have been used to catalyze the enantioselective construction of axially chiral 3-arylindole frameworks through the nucleophilic addition of indoles to iminoquinones. oaepublish.com
Cascade Reactions: Enantioselective cascade reactions provide an efficient route to complex chiral molecules in a single operation. For instance, a nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation can convert terminal alkynes into α-chiral carboxylic acids with high enantiomeric excess, a method applicable to the synthesis of chiral profens. nih.gov This principle can be adapted to create chiral side chains on an indole scaffold.
Interactive Table: Enantioselective Methodologies for Indole Derivatives
| Methodology | Catalyst System | Type of Chirality | Key Feature | Citations |
|---|---|---|---|---|
| Asymmetric C-H Alkylation | Cp*Co(III) / Chiral Carboxylic Acid (CCA) | C-central and C-N axial | CCA controls stereoselectivity; discovery aided by machine learning. | nih.gov |
| Asymmetric Indolization | Chiral Phosphoric Acid (CPA) | Axial | Direct construction of axially chiral 3-arylindoles. | oaepublish.com |
| Domino Hydrocarboxylation | Nickel / Chiral Ligand (e.g., BenzP*) | C-central | Cascade reaction converts alkynes to chiral carboxylic acids. | nih.gov |
| Dearomative Spirocyclization | Copper / Chiral Ligand | Quaternary Stereocenter | Asymmetric dearomatization of 3H-indoles. | acs.org |
Specific Synthetic Routes for Indole-4-Carboxylic Acid Analogues (e.g., fluorinated or N-substituted derivatives)
The synthesis of analogues of Indole-4-Carboxylic Acid, such as those bearing fluorine atoms or substituents on the indole nitrogen, is of great interest for modulating the compound's physicochemical and pharmacological properties.
Key Research Findings:
N-Substituted Derivatives: N-substitution is typically straightforward and can be achieved by reacting the indole N-H with an appropriate electrophile under basic conditions. Copper-catalyzed Ullmann-type intramolecular amination provides an efficient route to a variety of N-alkylated and N-arylated indole-3-carboxylate (B1236618) derivatives, a strategy that is equally applicable to the indole-4-carboxylate series. nih.gov Multicomponent reactions involving N-indole carboxylic acids can also generate structurally diverse N-acyl indole derivatives. researchgate.net
Fluorinated Derivatives: The introduction of fluorine can significantly alter a molecule's properties. Fluorinated analogues can be prepared by using fluorinated starting materials or by direct fluorination of the indole ring. For example, novel fluorinated carboxylic acid esters can be synthesized and used as building blocks in reactions to form more complex molecules. nih.gov Direct fluorination of the indole ring can be achieved using electrophilic fluorinating reagents like Selectfluor, which has been shown to regioselectively difluorinate the C3 position to yield 3,3-difluoroindolin-2-ols. acs.org While C4-fluorination is more challenging, decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids with Selectfluor presents a potential route. acs.org
Chemical Reactivity and Derivatization Strategies of Indole 4 Carboxylic Acid
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of indole-4-carboxylic acid is a prime site for various chemical transformations, including esterification, amidation, reduction, and decarboxylation. These reactions provide pathways to a diverse set of derivatives with modified physicochemical properties.
Esterification and Amidation
Esterification of indole-4-carboxylic acid can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.comathabascau.cachemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
| Method | Reagents | General Conditions | Product |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Heating/Reflux | Indole-4-carboxylate Ester |
| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Indole-4-carboxylate Ester |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Varies | Indole-4-carboxylate Ester |
For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed under milder conditions. organic-chemistry.org
Amidation of indole-4-carboxylic acid to form indole-4-carboxamides is a fundamental transformation in the synthesis of biologically active molecules. This can be accomplished by reacting the carboxylic acid with a primary or secondary amine. organic-chemistry.orgacs.orglibretexts.org Direct thermal condensation of the carboxylic acid and amine is possible but often requires high temperatures. researchgate.net More commonly, coupling agents are used to facilitate the reaction under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) are frequently used to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Another approach involves the use of boronic acid catalysts or stoichiometric boron reagents to promote the amidation. acs.org
| Amine Type | Coupling Reagents | General Conditions | Product |
| Primary Amines | EDC, HOBt, DIPEA | Room Temperature | N-substituted Indole-4-carboxamide |
| Secondary Amines | B(OCH₂CF₃)₃ | 80-100 °C | N,N-disubstituted Indole-4-carboxamide |
| Ammonia (B1221849) | Ammonium Carbonate | Heating | Indole-4-carboxamide |
Reduction to Alcohols or Other Derivatives
The carboxylic acid group of indole-4-carboxylic acid can be reduced to a primary alcohol, 4-(hydroxymethyl)indole. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent.
Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, are also effective reagents for the reduction of carboxylic acids to alcohols and can sometimes offer better selectivity in the presence of other reducible functional groups. rsc.org Catalytic hydrogenation can also be employed for the reduction of carboxylic acids, although this often requires high pressures and temperatures along with specific catalysts. rsc.orgrsc.org
| Reducing Agent | Solvent | General Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 4-(Hydroxymethyl)indole |
| Borane (BH₃·THF or BH₃·SMe₂) | Tetrahydrofuran (THF) | Room Temperature to Reflux | 4-(Hydroxymethyl)indole |
| Catalytic Hydrogenation (e.g., Ru-based catalysts) | Various | High Pressure, High Temperature | 4-(Hydroxymethyl)indole |
Decarboxylation Reactions
Decarboxylation of indole-4-carboxylic acid involves the removal of the carboxyl group as carbon dioxide to yield indole (B1671886). This reaction can be challenging due to the stability of the aromatic carboxylate. Thermal decarboxylation often requires high temperatures, sometimes in the presence of a catalyst. researchgate.net
A common method for the decarboxylation of heteroaromatic carboxylic acids is the use of a copper catalyst in a high-boiling solvent like quinoline (B57606). acs.orgchemrxiv.orgorganic-chemistry.org For instance, heating indole-2-carboxylic acids with copper powder or copper(I) oxide in quinoline is a well-established procedure. researchgate.netorganic-chemistry.org More recent methods have explored the use of silver carbonate and acetic acid in DMSO for the protodecarboxylation of various heteroaromatic carboxylic acids. google.com Additionally, decarboxylative halogenation can be achieved using hypervalent iodine reagents, providing a route to 4-haloindoles. semanticscholar.orgnih.gov
| Method | Reagents/Catalyst | Solvent | General Conditions | Product |
| Thermal Decarboxylation | Heat | None or high-boiling solvent | High Temperature | Indole |
| Copper-Catalyzed Decarboxylation | Cu₂O, K₃PO₄ | NMP | 160 °C | Indole |
| Photochemical Decarboxylation | UV light | Not specified | Not specified | Indole |
Reactivity of the Indole Nucleus
The indole ring system is electron-rich and susceptible to electrophilic attack. The presence of the carboxylic acid group at the 4-position can influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns
The indole nucleus generally undergoes electrophilic aromatic substitution preferentially at the C3-position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, the substitution pattern can be influenced by the nature of the electrophile and the presence of substituents on the indole ring.
For indole-4-carboxylic acid, the carboxylic acid group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Therefore, electrophilic substitution is still expected to occur predominantly on the electron-rich pyrrole ring.
Nitration: The nitration of indoles can be complex as the acidic conditions typically used (e.g., HNO₃/H₂SO₄) can lead to polymerization. bhu.ac.inmasterorganicchemistry.com Milder nitrating agents, such as benzoyl nitrate (B79036) or trifluoroacetyl nitrate, are often employed to achieve regioselective nitration at the C3-position. bhu.ac.inrsc.org In the case of electronegatively substituted indoles, nitration can also occur on the benzene ring, with the position depending on the directing effects of the existing substituents. umn.edu
Halogenation: Halogenation of indoles is also a common electrophilic substitution reaction. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for the regioselective introduction of a halogen atom at the C3-position. Enzymatic halogenation has also been explored for the selective halogenation of indole derivatives. frontiersin.org
Friedel-Crafts Acylation: The Friedel-Crafts acylation of indoles typically occurs at the C3-position. organic-chemistry.orgyoutube.comsemanticscholar.org The reaction is often carried out using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For less reactive indoles or to avoid side reactions, acylation can be performed on N-protected indoles, such as N-phenylsulfonylindole. researchgate.net
| Reaction | Reagents | Typical Position of Substitution |
| Nitration | Benzoyl Nitrate or Trifluoroacetyl Nitrate | C3 |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C3 |
| Friedel-Crafts Acylation | Acid Chloride/Anhydride, Lewis Acid | C3 |
Oxidation and Reduction of the Indole Ring System
The indole nucleus can undergo both oxidation and reduction reactions, leading to a variety of modified heterocyclic structures.
Oxidation: The oxidation of indoles can lead to various products depending on the oxidant and reaction conditions. Common products include oxindoles, isatins, and ring-opened products. The electron-rich pyrrole ring is generally more susceptible to oxidation than the benzene ring.
Reduction: The indole ring can be reduced to an indoline (B122111) (2,3-dihydroindole) or a tetrahydroindole. Catalytic hydrogenation is a common method for the reduction of the indole double bond. acs.org Various catalysts, including platinum, palladium, and rhodium, can be used. Chemical reduction methods are also available. For example, sodium borohydride (B1222165) in the presence of a carboxylic acid can reduce indoles to indolines. libretexts.org
Site-Selective Functionalization at Various Positions (C-2, C-3, C-5, C-6, C-7)
The functionalization of the indole ring is a cornerstone of synthetic chemistry, though achieving site selectivity can be challenging due to the presence of multiple reactive C-H bonds. acs.org The electronic nature of the pyrrole ring typically favors electrophilic substitution at the C-3 position. However, the development of modern synthetic methods, particularly those involving directed metalation and transition-metal-catalyzed C-H activation, has enabled the selective functionalization of other positions. acs.orgresearchgate.net For indole-4-carboxylic acid, the carboxylic acid group at the C-4 position exerts a significant electronic and steric influence on the reactivity of the entire molecule.
Functionalization of the indole core can be broadly categorized by position:
C-2 and C-3 Positions : The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. The C-2 position is the most acidic C-H bond in the indole scaffold, allowing for functionalization via lithiation with strong bases followed by quenching with an electrophile. acs.org Transition-metal-catalyzed reactions have also been extensively developed for C-2 functionalization. acs.org For instance, modulating the N-carbonyl moiety can direct C-H bond cleavage to the C-2 position. acs.orgnih.gov
Benzene Core Positions (C-5, C-6, C-7) : Accessing the benzene portion of the indole (positions C-4 to C-7) is considerably more difficult than functionalizing the pyrrole ring. acs.org Success in this area often relies on directing groups, typically installed on the indole nitrogen. These groups coordinate to a metal catalyst, bringing it into close proximity with a specific C-H bond.
C-7 Position : The C-7 position can be selectively functionalized using sterically bulky N-acyl directing groups. nih.gov A variety of transformations, including arylation, olefination, acylation, alkylation, and carbonylation, have been achieved at the C-7 position through this strategy. acs.org Early methods involved directed ortho-metalation (DoM) and subsequent reaction with electrophiles. rsc.org
C-5 and C-6 Positions : Site-selective functionalization at C-5 and C-6 is also achievable. For example, installing an N-P(O)tBu2 directing group can lead to C-6 arylation with copper catalysts. acs.org Further extending this strategy by placing a pivaloyl group at the C-3 position can direct arylation to the C-5 position. acs.org
The table below summarizes strategies for site-selective functionalization of the indole ring, which are applicable to derivatives of indole-4-carboxylic acid, likely after protection of the carboxyl group.
| Position | Method | Reagents/Catalyst | Type of Functionalization |
| C-2 | Lithiation | Strong bases (e.g., n-BuLi) followed by electrophile | Alkylation, Silylation, etc. |
| C-2 | Directed C-H Activation | Ir(III) Catalysis with specific N-directing groups | Amidation, Alkenylation nih.gov |
| C-3 | Electrophilic Substitution | Vilsmeier-Haack, Mannich, Friedel-Crafts | Formylation, Aminomethylation, Acylation |
| C-5 | Directed C-H Activation | N-P(O)tBu2 and C3-pivaloyl groups | Arylation acs.org |
| C-6 | Directed C-H Activation | N-P(O)tBu2 group / Copper catalyst | Arylation acs.org |
| C-7 | Directed C-H Activation | N-P(O)tBu2 group / Palladium catalyst | Arylation, Olefination, Acylation acs.org |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are fundamental in synthesizing complex indole derivatives for various applications. Common palladium-catalyzed reactions applicable to indole-4-carboxylic acid derivatives include the Suzuki, Sonogashira, and Heck couplings, as well as C-H activation/arylation.
A significant challenge in the cross-coupling of certain nitrogen-containing heterocycles is the potential for the catalyst to be poisoned by coordination of the nitrogen atom. mdpi.com However, strategies such as N-protection can overcome this issue. mdpi.com
Recent research has demonstrated a one-pot, palladium-catalyzed method for synthesizing 4-amino/alkoxyindole-3-carboxylic acid derivatives starting from 4-bromoindole-3-carboxylic acid amides or esters. acs.org This tandem reaction involves a nucleophilic substitution promoted by trace water, followed by a palladium-catalyzed C-N or C-O cross-coupling. acs.org The process utilizes a PdCl2 precatalyst with Xantphos as the ligand. acs.org
The following table details common palladium-catalyzed cross-coupling reactions relevant to the functionalization of the indole scaffold.
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | C(sp2)-C(sp2) |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) mdpi.com |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(0) or Pd(II) catalyst, Base | C(sp2)-C(sp2) |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base | C(sp2)-N |
| C-H Arylation | Indole C-H bond + Aryl Halide | Pd(II) catalyst (e.g., Pd(OAc)2), Ligand, Oxidant | C(sp2)-C(sp2) researchgate.net |
Intramolecular Cyclization Reactions Leading to Fused Indole Systems
Intramolecular cyclization reactions of appropriately substituted indole-4-carboxylic acid derivatives provide a powerful strategy for constructing polycyclic systems where additional rings are fused to the indole core. These fused systems are common motifs in biologically active natural products and pharmaceuticals. nih.gov
A notable example is the serendipitous discovery of an acid-catalyzed cascade reaction that transforms a derivative of indole-4-carboxylic acid into a novel tetracyclic indole skeleton. nih.gov The process starts with commercially available 1H-indol-4-carboxylic acid methyl ester, which is first formylated at the C-3 position. nih.gov Subsequent reaction steps under acidic conditions trigger an unexpected intramolecular cyclization and ring contraction, yielding a complex, previously unknown C3/C4-fused tetracyclic indole. nih.gov This highlights how the indole-4-carboxylic acid scaffold can be a precursor to unique and complex molecular architectures.
Palladium-catalyzed reactions are also instrumental in forming fused systems. The intramolecular Larock indolization, for example, can be used to generate 3,4-fused tricyclic indoles from suitable 2-iodoaniline (B362364) precursors. nih.gov Generally, these reactions involve the intramolecular coupling of substituents strategically placed on the indole ring or on a side chain attached to the indole nitrogen.
Key strategies for forming fused indole systems are outlined below.
| Cyclization Strategy | Starting Material Type | Conditions | Fused System Formed |
| Acid-Catalyzed Cascade | 3-Formyl-1H-indol-4-carboxylic acid derivative | Acidic (e.g., TFA) | Fused tetracyclic indole nih.gov |
| Intramolecular Larock Indolization | 2-Iodoaniline with an alkyne tether | Pd(0) or Pd(II) catalyst | 3,4-fused tricyclic indoles nih.gov |
| Intramolecular C-H Activation | Aniline-tethered alkynyl cyclohexadienones | Pd(OAc)2, Ligand | Cyclohexanone-fused tetrahydropyrano[3,4-b]indoles mdpi.com |
| SNAr / 5-endo-dig Cyclization | Ortho-acetylene substituted arene + Nucleophile | Water or DMSO, No transition metal | Fused 5-membered heteroaromatic ring rsc.org |
Stereochemical Considerations in Indole-4-Carboxylic Acid Derivatization
Indole-4-carboxylic acid itself is an achiral molecule. Stereochemical considerations become crucial when derivatization introduces one or more chiral centers into the molecule, leading to the formation of enantiomers or diastereomers. The introduction of chirality can occur through various synthetic transformations, such as the addition of a chiral substituent or the creation of a new stereocenter during a cyclization or functionalization reaction.
For instance, if a reaction on a derivative of indole-4-carboxylic acid creates a new chiral center, the product will be a racemic mixture of two enantiomers, unless a chiral catalyst or auxiliary is used to induce stereoselectivity. If the starting material already contains a chiral center, the introduction of a second one will lead to the formation of diastereomers, which have different physical properties and can often be separated by standard chromatographic techniques.
The analysis and separation of stereoisomers are critical, particularly in pharmaceutical development, as different stereoisomers can exhibit vastly different biological activities. A common method for analyzing the stereoisomeric purity of chiral carboxylic acids involves pre-column derivatization with a chiral reagent, followed by analysis using high-performance liquid chromatography (HPLC). nih.gov For example, in the analysis of octahydroindole-2-carboxylic acid, a related compound, phenyl isothiocyanate was used as a derivatizing reagent to separate stereoisomers on a chiral HPLC column. nih.gov
Another powerful analytical technique for determining the enantiomeric composition of chiral carboxylic acids is through the use of chiral organophosphorus derivatizing agents and subsequent analysis by 31P NMR spectroscopy. researchgate.net This method is known for its accuracy and convenience.
The stereochemical outcome of reactions involving indole-4-carboxylic acid derivatives depends heavily on the reaction mechanism and the reagents employed. Strategies to control stereochemistry include:
Asymmetric Catalysis : Employing chiral transition metal catalysts or organocatalysts to favor the formation of one enantiomer over the other.
Use of Chiral Auxiliaries : Covalently attaching a chiral group to the starting material to direct the stereochemical course of a reaction, which is then removed in a subsequent step.
Substrate Control : Utilizing existing stereocenters within the molecule to influence the stereochemistry of newly formed chiral centers.
Applications of Indole 4 Carboxylic Acid As a Chemical Scaffold and Research Tool
Building Block in Complex Organic Molecule Synthesis
The indole-4-carboxylic acid scaffold is a key component in the synthesis of a variety of complex organic molecules, including bioactive indole (B1671886) alkaloids, natural product analogues, and diverse heterocyclic-fused indole systems. nih.gov
Indole-4-carboxylic acid and its derivatives serve as important precursors in the synthesis of bioactive indole alkaloids and analogues of natural products. nih.gov The indole nucleus is a common feature in many natural products with significant biological activities, and the ability to modify this core structure is crucial for the development of new therapeutic agents. google.com The presence of the carboxylic acid group at the 4-position of the indole ring offers a convenient handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of intricate molecular architectures.
While direct total syntheses of specific natural indole alkaloids starting from indole-4-carboxylic acid are not extensively documented in readily available literature, the strategic use of C4-substituted indoles is a recognized approach in the synthesis of complex alkaloids. For instance, the synthesis of (±)-Lysergic Acid, a prominent member of the ergot alkaloid family, has been achieved from a 4-haloindole derivative, highlighting the importance of functionalization at the C4-position for the construction of the ergoline (B1233604) ring system.
Furthermore, indole-4-carboxylic acid is recognized as a precursor for indole derivatives with potential anti-inflammatory and anticancer properties. nih.gov This suggests its utility in the generation of libraries of bioactive compounds for drug discovery programs. The synthesis of these derivatives often involves the modification of the carboxylic acid group or reactions at other positions of the indole ring, leading to a diverse range of structures with potential therapeutic applications.
A significant application of indole-4-carboxylic acid lies in its use as a starting material for the construction of diverse heterocyclic systems fused to the indole core. These fused systems are of great interest in medicinal chemistry due to their unique three-dimensional structures and potential for novel biological activities.
A notable example is the synthesis of a novel C3/C4-fused tetracyclic indole scaffold. This was achieved through an acid-catalyzed cascade reaction starting from methyl 1H-indole-4-carboxylate. The process involves an initial Vilsmeier-Haack formylation at the C3 position, followed by a reaction with ethane-1,2-diamine and acetic acid. This sequence of reactions leads to an unexpected intramolecular cyclization, resulting in the formation of a complex, bridged tetracyclic system. This innovative approach provides access to a unique area of chemical space for indole-based compounds.
The key steps in this synthesis are outlined in the table below:
| Step | Reagents and Conditions | Product | Yield (%) |
| 1 | Phosphoryl chloride, DMF, 0-22 °C, 3h; then water | Methyl 3-formyl-1H-indole-4-carboxylate | 82 |
| 2 | Ethane-1,2-diamine, acetic acid, methanol (B129727), 60 °C, 30 min | 8,9,10,10a-tetrahydroimidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one | 59 |
This acid-catalyzed cascade reaction demonstrates the potential of indole-4-carboxylic acid derivatives to undergo complex transformations to yield novel heterocyclic frameworks. The resulting tetracyclic indole could serve as a platform for the development of new therapeutic agents.
Scaffold for the Design and Synthesis of Mechanistic Probes in Biological Research
The indole-4-carboxylic acid framework is a valuable tool for the design and synthesis of mechanistic probes used in biological research. nih.gov These probes are essential for studying the function and mechanism of action of enzymes and other biological targets. The ability to systematically modify the indole-4-carboxylic acid structure allows for the development of tailored molecules that can interact with specific biological targets and provide insights into their function. nih.gov
Derivatives of indole-4-carboxylic acid have been utilized in enzyme inhibition studies to understand the mechanisms of enzyme action and to develop new therapeutic agents. nih.gov The indole scaffold can mimic the binding of natural substrates or ligands, while the carboxylic acid group can participate in key interactions within the active site of an enzyme.
A significant application of the indole-4-carboxylic acid scaffold is in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors, a class of anticancer agents. The PARP inhibitor Olaparib, for example, is synthesized from a methyl 6-fluoro-indole-4-carboxylate intermediate. sci-hub.se
| Starting Material | Reagents and Conditions | Intermediate | Yield (%) |
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | DMF dimethylacetal, DMF, reflux | Enamine intermediate | 97 |
| Enamine intermediate | Hydrogenation | Methyl 6-fluoro-indole-4-carboxylate | 81 |
This synthesis highlights the utility of a substituted indole-4-carboxylic acid derivative as a cornerstone in the construction of a clinically approved drug. The indole moiety of Olaparib plays a critical role in its binding to the PARP enzyme, and the specific substitution pattern is essential for its potency and selectivity.
Tryptophan dioxygenase (TDO) and indoleamine-2,3-dioxygenase-1 (IDO-1) are enzymes that play a crucial role in tryptophan metabolism and are implicated in immune suppression, particularly in the context of cancer. sci-hub.se As such, they are attractive targets for the development of new immunotherapies.
While the indole scaffold is a common feature in many IDO-1 and TDO inhibitors, the majority of research has focused on derivatives of indole-2-carboxylic acid. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on indole-2-carboxylic acid derivatives to optimize their inhibitory activity against these enzymes. These studies have explored modifications at various positions of the indole ring, including the 4-position.
However, there is a notable lack of published research that specifically utilizes indole-4-carboxylic acid as the primary scaffold for the design and synthesis of potent IDO-1 and TDO inhibitors. While the 4-position of the indole ring has been identified as a site for modification in the context of indole-2-carboxylic acid-based inhibitors, the development of inhibitors based on an indole-4-carboxylic acid core remains a relatively unexplored area of research. Further investigation into this scaffold could potentially lead to the discovery of novel IDO-1 and TDO inhibitors with unique binding modes and pharmacological profiles.
Receptor Interaction Investigations
The indole-4-carboxylic acid scaffold is a valuable tool for investigating ligand-receptor interactions. Its structure can be systematically modified to probe the binding pockets of various receptors and to develop selective ligands.
One area of research involves the synthesis of substituted indolyl carboxylic acid amides to determine their affinity for human dopamine (B1211576) receptors D₂, D₃, and D₄ nih.gov. In these studies, the position of the carboxylic group on the indole ring was varied to understand its impact on binding affinity and selectivity. For example, compounds derived from indole-2-carboxylic acid were found to have high binding affinity for the D₃ receptor, with Kᵢ values in the nanomolar range and significant selectivity over the D₂ receptor nih.gov.
In the context of the immune system, derivatives of indole-3-carboxylic acid have been shown to act as agonists for Toll-like receptors (TLRs), which are crucial for innate immunity. These derivatives were found to activate the expression of genes for several TLRs, leading to the modulation of immune signaling pathways mdpi.com. In microbiology, indole itself has been identified as a putative ligand for bacterial histidine kinase receptors, and carboxylic acids are recognized as common ligands for bacterial chemoreceptors, suggesting a role for indole carboxylic acids in bacterial sensory and signaling systems oup.com.
Studies on Cellular Signaling Pathway Modulation
Derivatives of indole carboxylic acids are utilized as research tools to modulate and study cellular signaling pathways. Their ability to interact with specific enzymes and receptors allows for the investigation of downstream cellular events.
For example, indole-3-carboxylic acid derivatives that activate Toll-like receptors (TLRs) have been shown to induce a substantial increase in the expression of TLR3 and TLR4 genes. This activation triggers downstream signaling cascades, leading to elevated expression of interferon genes (such as IFNA1, IFNB1) and other signaling molecules that mediate interferon effects mdpi.com.
In cancer research, indole-3-carboxylic acid was found to enhance the anti-cancer effects of the chemotherapy drug doxorubicin. It achieved this by amplifying doxorubicin-induced cellular senescence, a process involving cell cycle arrest, which was marked by an upregulation of the signaling protein p21 researchgate.net. Furthermore, indole is a known signaling molecule in bacteria, regulating pathways involved in phenotypes such as biofilm formation, motility, and acid resistance nih.govfrontiersin.org. Synthetic derivatives based on the indole scaffold are used as chemical probes to dissect these bacterial signaling pathways nih.gov. The aryl hydrocarbon receptor (AhR) signaling pathway is also modulated by indole derivatives; for instance, an indole-3-carbonyl compound acts as a potent AhR agonist, which in turn regulates the secretion of the cytokine IL-6 nih.gov.
Research into Antimicrobial Mechanisms of Action
The indole scaffold, including derivatives of Indole-4-Carboxylic Acid, is a focal point in research aimed at understanding and combating antimicrobial resistance. Studies into the mechanisms of action reveal that these compounds can target fundamental bacterial processes, leading to growth inhibition and cell death.
One primary mechanism involves the disruption of bacterial membranes. mdpi.comfrontiersin.org Research on indole-3-carboxamide polyamine conjugates has shown they can perturb the bacterial membrane of both Gram-positive Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as the outer membrane of Gram-negative Pseudomonas aeruginosa. mdpi.com This membrane-lytic action is a significant advantage, as it is a mechanism to which bacteria are less likely to develop resistance. rsc.org The damage to the cell membrane is a key mechanism of microbial inhibition by carboxylic acids in general. frontiersin.org
Another significant area of mechanistic research is the inhibition of essential bacterial enzymes. Indole derivatives have been investigated as inhibitors of DNA gyrase and lanosterol-14-alpha demethylase, crucial enzymes for bacterial and fungal survival, respectively. rsc.org Furthermore, studies on synthetic indole derivatives have identified a mechanism involving the inhibition of the respiratory metabolism pathway and disruption of the membrane potential in multidrug-resistant Gram-positive bacteria. nih.gov This interference with cellular energy production represents a distinct and effective mode of antibacterial action. nih.gov
These findings underscore the role of the indole nucleus as a versatile scaffold for developing antimicrobial agents that operate through various mechanisms, from direct physical disruption of cell membranes to specific inhibition of vital metabolic pathways.
| Indole Derivative Class | Target Organism(s) | Observed Mechanism of Action | Reference |
| Indole-3-Carboxamide Polyamines | S. aureus, MRSA, P. aeruginosa | Disruption and perturbation of the bacterial membrane. | mdpi.com |
| Synthetic Indole Derivatives (e.g., SMJ-2) | Multidrug-resistant Gram-positive bacteria | Inhibition of respiratory metabolism; disruption of membrane potential. | nih.gov |
| Indole-3-Carboxylic Acid Dipeptide Conjugates | Bacteria and Fungi | Potential inhibition of DNA gyrase and lanosterol-14-alpha demethylase. | rsc.org |
Mechanistic Research on Plant Growth Regulation
Indole-4-Carboxylic Acid belongs to the broader family of indole compounds, which are fundamental in regulating plant growth and development. researchgate.net Mechanistic research in this area explores how these molecules influence physiological and biochemical reactions within plants to produce morphological changes. researchgate.net The unique properties of indole compounds allow them to mimic peptide structures and bind reversibly to enzymes, making them highly valuable in plant science. frontiersin.orgnih.gov
A primary mechanism of action is their interaction with plant hormone signaling pathways, particularly those related to auxin. nih.gov Indole derivatives are structurally similar to natural auxins like Indole-3-acetic acid (IAA). frontiersin.orgnih.gov Research focuses on analyzing target recognition, receptor binding, and key activation sites to understand how these compounds stimulate processes like root and fruit formation. researchgate.netfrontiersin.orgnih.gov For instance, certain indole-based growth factors are recognized by the TIR1 receptor, initiating a signaling cascade similar to that of IAA. frontiersin.orgnih.gov
Furthermore, studies show that rhizobacteria can produce IAA from molecules in root exudates, which in turn activates the plant's own auxin signaling pathway, promoting cell proliferation and growth. nih.gov Research also investigates how modifications to the indole ring, such as the addition of a chlorine atom to create 4-Chloro-indole-3-acetic acid (4-Cl-IAA), can lead to distinct responses, such as stimulating gibberellin biosynthesis and altering ethylene (B1197577) signaling to regulate pericarp growth in peas. frontiersin.orgnih.gov This detailed mechanistic work is crucial for developing new and more effective plant growth regulators. researchgate.net
Applications in Material Science Research
Indole-4-Carboxylic Acid serves as a valuable building block in the field of material science. chemimpex.com Its rigid, aromatic indole structure is investigated for its utility in creating novel polymers and advanced materials. chemimpex.com The incorporation of the indole moiety into polymer chains can impart improved properties, such as enhanced thermal stability and mechanical strength. chemimpex.com
Research in this area explores how the unique chemical characteristics of Indole-4-Carboxylic Acid can be leveraged to design materials with specific, desirable functionalities. As a versatile chemical intermediate, it can be modified and integrated into various polymer backbones, contributing to the development of materials for a range of applications that demand high performance and durability. chemimpex.com
Development of Fluorescent Probes and Chemical Sensors (e.g., nucleoside analogues)
The intrinsic photophysical properties of the indole ring make Indole-4-Carboxylic Acid an important scaffold in the design of fluorescent probes and chemical sensors. mdpi.com Indole and its derivatives often exhibit strong fluorescence emission in solution, a characteristic that is harnessed for detecting biological and chemical analytes. mdpi.comresearchgate.net
A significant application is in the synthesis of fluorescent nucleoside analogues, which are powerful tools in biochemical research. nih.gov For example, Indole-4-Carboxylic Acid is a precursor in the multi-step synthesis of complex nucleosides designed to have superior photophysical characteristics compared to widely used probes like 2-aminopurine-2′-deoxyribonucleoside. nih.gov These novel analogues, which may combine structural features of different fluorescent nucleosides, are developed to offer improvements in properties such as Stokes shift, molar extinction coefficient, and quantum yield. nih.gov
The indole framework's response to its chemical environment also makes it suitable for creating sensors. mdpi.com The nitrogen atom within the indole ring allows for interactions that can be exploited for sensing applications. mdpi.comresearchgate.net By functionalizing the Indole-4-Carboxylic Acid scaffold, researchers can develop probes that signal the presence of specific ions or changes in environmental conditions, such as pH, through a measurable change in their fluorescence. mdpi.commdpi.com
| Probe/Sensor Type | Scaffold | Application/Target | Key Feature | Reference |
| Fluorescent Nucleoside Analogue | Indole-4-Carboxylic Acid | Biochemical research, nucleic acid studies | Designed for superior photophysical properties (e.g., improved quantum yield). | nih.gov |
| pH Sensor | Indolizine-based fluorophore with a carboxylic acid group | Environmental pH sensing | Fluorescence emission shifts in response to protonation/deprotonation. | mdpi.com |
| General Fluorescent Probe | Indole derivatives | Detection of ions and other analytes | Strong and tunable fluorescence emission. | mdpi.comresearchgate.net |
Spectroscopic and Advanced Analytical Characterization in Research
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis (LC-MS/MS, HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of Indole-4-Carboxylic Acid, as well as to gain structural information through fragmentation analysis.
Molecular Weight Verification: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For Indole-4-Carboxylic Acid (C₉H₇NO₂), the calculated exact mass is 161.0477 Da. rcsb.org HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. mdpi.com
Fragmentation Pattern Analysis: When subjected to fragmentation in a mass spectrometer (e.g., in MS/MS experiments), the molecular ion of Indole-4-Carboxylic Acid (m/z 161) undergoes characteristic bond cleavages. A typical mass spectrum shows the molecular ion peak as the base peak (100% relative intensity). researchgate.net Common fragmentation pathways for aromatic carboxylic acids include the loss of small neutral molecules. nih.gov
Loss of OH (M-17): Cleavage of the C-OH bond can result in a fragment ion at m/z 144. researchgate.netnih.gov
Loss of COOH (M-45): The loss of the entire carboxyl group as a radical leads to a fragment at m/z 116. researchgate.netnih.gov
Decarboxylation (M-44): Loss of carbon dioxide (CO₂) can also occur, leading to a fragment at m/z 117. researchgate.net
These fragmentation patterns are crucial for the structural confirmation of the molecule, especially when analyzing complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Interactive Data Table: Key Mass Spectrometry Fragments for Indole-4-Carboxylic Acid
| m/z Value | Proposed Fragment Identity | Description |
| 161 | [M]⁺ | Molecular Ion |
| 144 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 116 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 117 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 89 | Further fragmentation | Aromatic ring fragment |
| Note: Based on electron impact (EI) ionization data. researchgate.net Relative intensities can vary based on ionization method and conditions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Indole-4-Carboxylic Acid displays several key absorption bands that confirm its structure.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This characteristic broadness is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state.
N-H Stretch (Indole): A moderate to sharp peak typically appears around 3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indole (B1671886) ring.
C-H Stretch (Aromatic): Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid group is present in the range of 1690-1760 cm⁻¹. Its exact position can be influenced by hydrogen bonding.
C=C Stretch (Aromatic): Several bands of variable intensity between 1450 and 1620 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic indole ring.
C-O Stretch and O-H Bend: Bands associated with the C-O stretch and O-H bend of the carboxylic acid group are also present in the fingerprint region (1210-1440 cm⁻¹).
Interactive Data Table: Characteristic IR Absorption Bands for Indole-4-Carboxylic Acid
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Indole N-H | Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H | Stretch | >3000 | Medium |
| Carboxylic Acid C=O | Stretch | 1690 - 1760 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1620 | Medium-Weak |
| Carboxylic Acid C-O/O-H | Stretch/Bend | 1210 - 1440 | Medium |
| Note: These are general ranges. Specific peak positions can vary based on the sample state (solid/solution) and spectrometer. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The indole ring system of Indole-4-Carboxylic Acid contains a chromophore that absorbs UV light. Detailed photophysical studies using rotationally resolved electronic spectroscopy have identified two conformational isomers (rotamers) of the compound, defined by the in-plane orientation of the carboxylic acid group. These rotamers, identified as cis and trans forms, exhibit distinct S₁←S₀ origin bands in the UV spectrum. The analysis of the transition dipole moment (TDM) indicates that the first excited singlet state (S₁) is the ¹Lₐ state, which is a notable difference from many other substituted indoles. This state reversal is linked to intramolecular charge transfer, which also influences the fluorescence lifetimes of the different rotamers.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, SPE)
Chromatographic techniques are essential for separating Indole-4-Carboxylic Acid from impurities or other components in a mixture and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of Indole-4-Carboxylic Acid. Reversed-phase HPLC methods are commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. A study detailing the separation of five indole carboxylic acid isomers, including the 4-isomer, utilized a reversed-phase column with a gradient elution of methanol (B129727) and water containing 0.1% formic acid. rcsb.org Detection is typically performed using a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm). The purity is determined by integrating the area of the peak corresponding to Indole-4-Carboxylic Acid and comparing it to the total area of all peaks in the chromatogram.
Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to isolate and concentrate Indole-4-Carboxylic Acid from complex matrices, such as biological fluids or plant extracts, prior to HPLC analysis. rcsb.org For indole carboxylic acids, reversed-phase SPE cartridges (e.g., C18) are effective. rcsb.org The general procedure involves conditioning the cartridge, loading the acidified sample, washing away interferences with an aqueous solution, and finally eluting the target compound with an organic solvent like methanol. rcsb.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for Indole-4-Carboxylic Acid was not found in the searched literature, analysis of closely related indole carboxylic acid derivatives provides insight into the likely solid-state interactions. For instance, the crystal structures of indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid show the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. These dimer units are then further organized into larger sheet or chain structures via N-H···O hydrogen bonds, where the indole N-H group acts as a donor and a carbonyl oxygen acts as an acceptor. It is highly probable that Indole-4-Carboxylic Acid would exhibit similar intermolecular hydrogen bonding patterns, forming hydrogen-bonded dimers that pack into a stable crystalline lattice.
Voltammetric Methods for Electrochemical Properties and Oxidation Mechanisms
Voltammetric methods, such as cyclic voltammetry, are used to study the electrochemical properties of Indole-4-Carboxylic Acid, specifically its oxidation potential and mechanism. The indole nucleus is electroactive and susceptible to oxidation. Studies on other indole carboxylic acid isomers have shown that the oxidation is an irreversible, pH-dependent process that occurs on the pyrrole (B145914) ring. The initial step is believed to be a one-electron, one-proton transfer to form an indole radical. This radical intermediate can then undergo further reactions, such as nucleophilic attack by water, leading to hydroxylated species, or dimerization. The specific oxidation potential and subsequent reaction pathways for Indole-4-Carboxylic Acid would be influenced by the position of the carboxylic acid group on the benzene (B151609) ring, but the fundamental mechanism is expected to involve the oxidation of the electron-rich indole moiety.
Computational and Theoretical Studies of Indole 4 Carboxylic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic architecture of Indole-4-Carboxylic Acid, providing a basis for interpreting its spectroscopic properties and reactivity. These calculations have been particularly important in analyzing its conformational isomers and the nature of its excited electronic states.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Indole-4-Carboxylic Acid, DFT calculations have been instrumental in comparing theoretical results with experimental data, particularly from rotationally resolved electronic spectroscopy. Theoretical calculations help to unambiguously identify the specific conformations of the molecule observed in experiments. By comparing experimental inertial parameters with those calculated via DFT, researchers can confirm the precise geometric arrangement of the atoms, including the orientation of the carboxylic acid group relative to the indole (B1671886) ring.
Indole-4-Carboxylic Acid can exist in different spatial arrangements, known as conformers or rotamers, due to the rotation of the carboxylic acid group. The in-plane orientation of this group gives rise to at least two low-energy rotamers, which have been identified as the cis and trans forms. In both of these conformers, the carboxylic acid group adopts a syn configuration, where an intramolecular hydrogen bond-like interaction occurs between the carboxylic proton and the carbonyl oxygen (C=O H-O).
High-resolution electronic spectroscopy combined with theoretical calculations has provided detailed information on the geometry of these conformers in both the ground electronic state (S₀) and the first excited singlet state (S₁). The precise positions of the hydrogen atoms can be determined from the experimental data, confirming the syn arrangement of the carboxylic acid group in both the cis and trans rotamers nih.gov.
| Conformer | Carboxylic Acid Configuration | Key Feature |
| cis-I4CA | syn | In-plane orientation of the acid group |
| trans-I4CA | syn | In-plane orientation of the acid group |
This table summarizes the identified low-energy conformers of Indole-4-Carboxylic Acid.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical stability.
For Indole-4-Carboxylic Acid, analysis of the molecular orbitals has been crucial in understanding its electronic transitions. Unlike most substituted indoles where the first excited state (S₁) is the ¹Lₑ state, in Indole-4-Carboxylic Acid, the S₁ state is identified as the ¹Lₐ state. This reversal of the typical state ordering is a significant finding. The orientation of the transition dipole moment (TDM), determined experimentally and supported by theoretical calculations, confirms the ¹Lₐ character of the S₁ state nih.govchemimpex.com. This particular electronic configuration influences the molecule's fluorescence properties and its potential for intramolecular charge transfer upon excitation nih.govchemimpex.com.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack.
For Indole-4-Carboxylic Acid, an MEP map would be expected to show a high negative potential around the oxygen atoms of the carboxylic group, indicating their role as hydrogen bond acceptors and sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive electrostatic potential, marking them as potential hydrogen bond donors. The aromatic rings of the indole structure would show a mixed potential, reflecting the delocalized π-electron system.
The concept of intramolecular charge transfer (ICT) describes the redistribution of electron density within a molecule upon electronic excitation. In Indole-4-Carboxylic Acid, the molecular orbital properties and natural charges have been investigated to understand the extent of ICT. This analysis helps to explain the reversal of the ¹Lₐ/¹Lₑ states and the observed differences in fluorescence lifetimes between the cis and trans conformers. The study of ICT provides evidence for a phenomenon known as charge transfer quenching, which affects the molecule's photophysical behavior nih.govchemimpex.com. The degree of charge transfer from the indole ring to the carboxylic acid group upon absorption of UV light is a key factor governing its fluorescence properties nih.gov.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
While specific molecular docking and dynamics simulation studies focusing exclusively on Indole-4-Carboxylic Acid are not extensively documented in the literature, the methodologies are widely applied to other indole derivatives to predict their potential as therapeutic agents. These computational techniques are crucial for understanding how a small molecule like Indole-4-Carboxylic Acid might interact with biological macromolecules, such as proteins or nucleic acids.
Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The primary goal of docking is to predict the binding mode and affinity, often represented by a scoring function. For a molecule like Indole-4-Carboxylic Acid, docking studies would involve placing it into the active site of a target protein to assess its potential as an inhibitor or modulator. The results would highlight key interactions, such as hydrogen bonds formed by the carboxylic acid and N-H groups, and hydrophobic interactions involving the indole ring.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. An MD simulation calculates the movement of atoms over time by solving Newton's equations of motion. This allows researchers to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. For Indole-4-Carboxylic Acid, MD simulations would be essential to validate the stability of any predicted binding modes from docking studies and to understand the dynamic nature of its interaction with a biological target.
Mechanistic Insights into Chemical Reactions via Computational Modeling
Computational modeling offers a window into the mechanisms of chemical reactions, explaining observed outcomes and guiding the design of new synthetic routes. For Indole-4-Carboxylic Acid, theoretical studies have shed light on how its structure influences reactivity, particularly the role of the carboxylic acid group as a directing element and an electronic modulator.
One significant application is in transition metal-catalyzed reactions. A method for the selective C5–H alkenylation and subsequent annulation of Indole-4-Carboxylic Acid derivatives utilizes ruthenium(II) as a catalyst. researcher.life In this process, the weakly coordinating carboxylic acid group at the C4 position serves as a crucial directing group. researcher.life This directing effect facilitates the initial alkenylation at the C5 position of the indole ring, which is then followed by an intramolecular Michael addition to form fused lactone structures in high yields. researcher.life This represents the first instance of a ruthenium-catalyzed synthesis of lactones at the C5 position of indoles guided by a carboxylic acid directing group. researcher.life
The electronic properties of the carboxylic acid group also play a critical role in determining reaction favorability, as seen in cycloaddition reactions. In a study of Diels-Alder reactions, the cycloadduct of a dienophile with a derivative of Indole-4-Carboxylic Acid was obtained in a modest 43% yield. academie-sciences.fr This relatively low yield was attributed to the electron-withdrawing nature of the carboxylic acid functionality on the corresponding diene, which makes the reaction less favorable compared to reactions with dienes bearing electron-donating groups. academie-sciences.fr This demonstrates how computational principles can explain reactivity trends based on the electronic influence of substituents.
Prediction of Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For Indole-4-Carboxylic Acid, theoretical calculations have been essential for analyzing its complex ultraviolet (UV) spectra, which are sensitive to the molecule's conformation.
Rotationally resolved electronic spectra of jet-cooled Indole-4-Carboxylic Acid have identified two distinct conformational isomers (rotamers), defined by the in-plane orientation of the acid group. nih.gov The origin bands for these two rotamers, along with their deuterated isotopologues, were precisely fit to asymmetric rotor Hamiltonians in both the ground (S₀) and first excited (S₁) electronic states. nih.gov The excellent agreement between experimental data and theoretical calculations allowed for the unambiguous identification of the syn forms of both cis and trans rotamers. nih.gov
The analysis further revealed that the transition dipole moment (TDM) orientation indicates the S₁ state is the ¹Lₐ state, which is a contrast to most other substituted indoles. nih.gov This reversal of the typical ¹Lₐ/¹Lₑ state order is a key insight derived from the interplay of high-resolution spectroscopy and computational chemistry.
Below is a table of the determined rotational constants for the two rotamers of Indole-4-Carboxylic Acid in their ground (S₀) and excited (S₁) states.
| Rotamer | State | A (MHz) | B (MHz) | C (MHz) |
| Band A | S₀ | 1856.28 | 664.12 | 489.47 |
| S₁ | 1797.11 | 659.13 | 482.35 | |
| Band B | S₀ | 2133.24 | 572.54 | 451.63 |
| S₁ | 2056.41 | 569.26 | 446.49 |
Data sourced from rotationally resolved UV spectroscopy studies. nih.gov
Furthermore, studies on the absorption and fluorescence spectra in various solvents show that the carboxylic acid group becomes more planar with respect to the indole ring in the excited state compared to the ground state. researchgate.netresearchgate.net The large observed Stokes' shifts suggest that the molecule's polarizability and dipole moment increase significantly upon excitation, a property that can be modeled computationally. researchgate.netresearchgate.net
Topological Assessments and Electron Density Analysis
The study of electron density provides fundamental insights into chemical bonding and reactivity. While specific topological analyses like LOL (Localized Orbital Locator), RDG (Reduced Density Gradient), and ELF (Electron Localization Function) for Indole-4-Carboxylic Acid are not widely documented, the principles of electron density analysis have been applied through Density Functional Theory (DFT) to understand its interaction with metal surfaces.
The coordination of Indole-4-Carboxylic Acid with iron (Fe) atoms on a gold (Au(111)) surface has been investigated using a combination of scanning tunneling microscopy and DFT. acs.org These studies revealed that at room temperature, the carboxyl group of the molecule reacts with Fe atoms, leading to a deprotonation process and the formation of distinct tetramers. acs.org At higher temperatures (around 350 K), the pyrrolyl (N-H) group also undergoes deprotonation, resulting in the formation of coordinated tetramer chains and rotiform structures. acs.org
DFT calculations are crucial in interpreting these observations, as they model the changes in electron density that occur during the deprotonation and coordination events. This analysis explains how the molecule's acidic protons are lost and how new bonds are formed with the metal atoms, providing a detailed picture of the molecule's chemical behavior at the sub-molecular level, governed entirely by the distribution and interaction of its electron density. acs.org
Biological and Biochemical Pathway Research Involving Indole 4 Carboxylic Acid
Investigation of Biosynthetic Pathways in Organisms
The origins of indole-4-carboxylic acid and related indole (B1671886) derivatives are rooted in the metabolism of the essential amino acid, tryptophan. Organisms across different kingdoms have evolved complex pathways to synthesize and degrade these compounds.
Tryptophan serves as a crucial precursor for a wide array of bioactive indole compounds in plants and microorganisms. frontiersin.orgtandfonline.com In the gut, for instance, intestinal bacteria metabolize tryptophan into various derivatives, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-carboxylic acid (ICA). frontiersin.orgmdpi.com While the indole pathway is largely mediated by microbial enzymes, host enzymes can also play a role. tandfonline.com
One of the primary routes of tryptophan catabolism by gut microbiota involves the enzyme tryptophanase, which converts tryptophan into indole, pyruvate, and ammonia (B1221849). mdpi.com Another significant pathway is the aromatic amino acid aminotransferase-dependent pathway, which transforms tryptophan into indole-3-pyruvate (IPγA). tandfonline.commdpi.com This intermediate can then be further processed by various microbial enzymes into compounds like indole-3-lactic acid (ILA), indole acrylic acid (IA), and eventually indole-3-acetaldehyde (IAAld), which can be oxidized to form indole acetic acid (IAA) and indole-3-carboxylic acid (ICA). tandfonline.com
In plants such as Arabidopsis thaliana, the biosynthesis of indole-3-carboxylic acid derivatives is part of the plant's defense mechanism. nih.govresearchgate.net This process begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a shared step with the biosynthesis of the phytoalexin camalexin. nih.gov The pathway then proceeds through indole-3-acetonitrile (B3204565) (IAN). The enzyme Cytochrome P450 71B6 (CYP71B6) can efficiently convert IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), while Arabidopsis Aldehyde Oxidase 1 (AAO1) is also involved in the oxidation of aldehydes to their corresponding carboxylic acids. nih.govresearchgate.net
| Tryptophan Derivative | Precursor(s) | Key Enzyme/Organism | Biological System |
|---|---|---|---|
| Indole-3-Carboxylic Acid (ICA/ICOOH) | Indole-3-Acetaldehyde, Indole-3-Acetonitrile | Aldehyde Oxidases (e.g., AAO1), CYP71B6 | Gut Microbiota, Plants (Arabidopsis) nih.govresearchgate.net |
| Indole-3-Acetic Acid (IAA) | Indole-3-Pyruvate, Indole-3-Acetaldehyde | Aromatic Amino Acid Aminotransferase | Gut Microbiota, Plants tandfonline.commdpi.com |
| Indole-3-Propionic Acid (IPA) | Indole-3-Lactic Acid | Microbial Enzymes | Gut Microbiota tandfonline.com |
| Indole-3-Lactic Acid (ILA) | Indole-3-Pyruvate | Microbial Enzymes | Gut Microbiota tandfonline.com |
| (5-Hydroxy)indole Carboxylic Acid | (5-Hydroxy)tryptophan, (5-Hydroxy)indole Acetic Acid | Chromobacterium violaceum | Bacteria tandfonline.com |
Microorganisms have developed several pathways to degrade indole and its derivatives, which are common environmental pollutants. researchgate.netscispace.com These degradation processes can occur under both aerobic and anaerobic conditions and are crucial for nutrient cycling. researchgate.netscispace.com
Under aerobic conditions, bacterial degradation of indole typically begins with oxidation by monooxygenases or dioxygenases, followed by the cleavage of the heterocyclic ring. researchgate.netnih.gov Several distinct pathways have been identified:
Catechol Pathway: In some gram-negative bacteria, indole is hydroxylated to indoxyl, which is then converted through several steps, including isatin (B1672199) and anthranilate, eventually leading to catechol for further degradation. nih.gov
Gentisate Pathway: Observed in Alcaligenes sp., this pathway also proceeds through indoxyl, isatin, and anthranilic acid. However, anthranilic acid is then hydroxylated to form gentisic acid, which is a key feature of this route. scispace.com
Carbocyclic Ring Cleavage Pathway: Recently identified in organisms like Cupriavidus sp., this pathway involves the cleavage of the carbocyclic (benzene) ring of the indole structure. researchgate.netnih.govfrontiersin.org
Anaerobic degradation of indole has also been observed, particularly in activated sludge. The proposed pathway involves intermediates such as oxindole (B195798), isatin, and anthranilate, similar to some aerobic routes. nih.govfrontiersin.org
| Microorganism Type | Degradation Pathway | Key Intermediates | Condition |
|---|---|---|---|
| Gram-negative bacterium | Catechol Pathway | Indoxyl, Isatin, Anthranilate, Catechol nih.gov | Aerobic |
| Alcaligenes sp. | Gentisate Pathway | Indoxyl, Isatin, Anthranilic Acid, Gentisic Acid scispace.com | Aerobic |
| Cupriavidus sp. KK10 | Carbocyclic Ring Cleavage | 2,3-Dihydroxyindole, Pyrrole-2,3-dicarboxylic acid researchgate.net | Aerobic |
| Pseudomonas putida | Traditional Anaerobic Pathway | Oxindole, Isatin, Anthranilate nih.govfrontiersin.org | Anaerobic |
| Aspergillus niger | Fungal Degradation | Indoxyl, 2,3-Dihydroxyindole researchgate.net | Aerobic |
Molecular Mechanisms of Biological Action
Indole-4-carboxylic acid itself is primarily utilized as a versatile scaffold or key intermediate in the synthesis of more complex, pharmacologically active molecules. chemimpex.com Its biological action is therefore best understood through the mechanisms of its derivatives, which are designed to interact with specific molecular targets. Research has shown that compounds derived from indole-4-carboxylic acid can act as potent and selective inhibitors or antagonists for a variety of biological targets.
Derivatives of indole-4-carboxylic acid have been synthesized to function as:
Histamine (B1213489) H3 Antagonists: These compounds are developed for their potential in treating neurological disorders.
Inhibitors of Human Reticulocyte 15-lipoxygenase-1: This enzyme is involved in inflammatory processes, making its inhibitors potential anti-inflammatory agents.
Inhibitors of Gli1-mediated Transcription in the Hedgehog Pathway: The Hedgehog signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers. Inhibitors can block this pathway.
Histone Deacetylase (HDAC) Inhibitors: Indole amide hydroxamic acids derived from indole-4-carboxylic acid act as potent HDAC inhibitors, a class of compounds investigated for cancer therapy. sigmaaldrich.com
The core indole structure, with the carboxylic acid at the 4-position, provides a specific three-dimensional framework that allows for the strategic placement of other functional groups to optimize binding to the active site of the target enzyme or receptor.
| Derivative Class | Molecular Target | Therapeutic Area |
|---|---|---|
| Substituted Indole Derivatives | Histamine H3 Receptor | Neurological Disorders sigmaaldrich.com |
| Substituted Indole Derivatives | Human Reticulocyte 15-lipoxygenase-1 | Inflammation sigmaaldrich.com |
| Substituted Indole Derivatives | Gli1 (Hedgehog Pathway) | Oncology sigmaaldrich.com |
| Indole Amide Hydroxamic Acids | Histone Deacetylases (HDACs) | Oncology sigmaaldrich.com |
| Pyridinyl Carboxylates | SARS-CoV 3CLpro | Antiviral |
Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Research
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a lead compound to understand how these changes affect its biological activity. For indole derivatives, including those based on the indole-4-carboxylic acid scaffold, SAR studies provide crucial insights into the molecular interactions governing their function. researchgate.netnih.govnih.gov
The indole nucleus is considered a "privileged scaffold" because it is a recurring motif in many biologically active compounds. researchgate.net SAR studies on indole-based compounds have explored modifications at nearly every position of the indole ring.
Key findings from SAR studies on various indole derivatives include:
Role of the Carboxylic Acid Group: In many inhibitor designs, the carboxylic acid group is essential for activity, often acting as a key binding element (e.g., a hydrogen bond donor/acceptor or a metal chelator) within the target's active site. For instance, in the development of HIV-1 fusion inhibitors, the presence of two carboxylate groups led to low antiviral activity, whereas converting them to a methyl ester significantly improved activity, highlighting the sensitivity of the target to the properties of this functional group. nih.gov
Substitution on the Benzene (B151609) Ring: Adding substituents to the benzene portion of the indole ring (positions 4, 5, 6, and 7) can modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of anti-inflammatory indole derivatives, the type and position of substituents were critical for activity. nih.govresearchgate.net
For indole-4-carboxylic acid specifically, its use as a starting material allows for the systematic exploration of these SAR principles. The carboxylic acid at position 4 provides a fixed anchor point, while other positions are modified to optimize interactions with the biological target.
| Compound Class | Structural Modification | Impact on Biological Activity | Target/Application |
|---|---|---|---|
| Bisindole Derivatives | Conversion of free carboxylic acid to methyl ester | Significantly improved antiviral activity nih.gov | HIV-1 Fusion Inhibition |
| Fused Pyrrole (B145914) Indole Derivatives | Variations in substituents on the fused ring system | Modulated anti-inflammatory potency nih.govresearchgate.net | Anti-inflammatory Agents |
| General Indole Derivatives | Substitution at the 3-position of the indole ring | Can lead to a high degree of biological activity researchgate.net | Various (e.g., anticancer, antiviral) |
| Indole-2-Carboxylic Acid Derivatives | π-stacking interaction with 3' terminal adenosine (B11128) of vDNA | Key interaction for mechanism of action mdpi.com | HIV-1 Integrase Inhibition |
Emerging Research Directions and Future Perspectives
Indole-4-carboxylic acid, a versatile heterocyclic compound, is attracting significant scientific attention due to its role as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. chemimpex.com Its unique structure makes it a valuable precursor in medicinal chemistry, particularly for designing anti-inflammatory and anticancer agents. chemimpex.com Emerging research is focused on developing more efficient synthetic routes, uncovering novel biological functions, leveraging computational tools for predictive studies, and exploring its potential in interdisciplinary applications.
Q & A
Q. What are the established synthetic routes for Indole-4-Carboxylic Acid, and how do reaction conditions influence yield?
Indole-4-carboxylic acid is typically synthesized via ester hydrolysis of its methyl ester derivative (e.g., methyl indole-4-carboxylate). A common method involves acid- or base-catalyzed hydrolysis under reflux conditions. For example, methyl indole-4-carboxylate can be treated with aqueous NaOH or HCl to yield the free carboxylic acid . Yield optimization requires careful control of temperature, solvent polarity, and reaction time. Evidence from analogous syntheses (e.g., Indole-3-carboxylic acid derivatives) suggests that yields >80% are achievable with optimized stoichiometry and purification via recrystallization or column chromatography .
Q. How is the structural characterization of Indole-4-Carboxylic Acid performed to confirm regioselectivity?
Structural confirmation relies on spectroscopic techniques:
- NMR : H NMR distinguishes the indole ring protons (e.g., aromatic protons at δ 7.0–7.5 ppm) and the carboxylic acid proton (broad peak at δ ~12 ppm). C NMR identifies the carbonyl carbon (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 161.0477 for CHNO) .
- X-ray Crystallography : Resolves the exact positioning of the carboxylic acid group at the 4-position of the indole ring .
Q. What are the solubility and stability profiles of Indole-4-Carboxylic Acid under laboratory conditions?
Indole-4-carboxylic acid is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged exposure to light or high temperatures (>100°C). Storage recommendations include dark, cool conditions (0–6°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most effective for quantifying Indole-4-Carboxylic Acid in complex mixtures?
Q. What preliminary biological activity data exist for Indole-4-Carboxylic Acid?
While direct data on Indole-4-carboxylic acid are limited, structurally related indole derivatives (e.g., Indole-3-carboxylic acid) exhibit antimicrobial and anti-inflammatory properties. Preliminary assays should include cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., COX-2) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing Indole-4-Carboxylic Acid derivatives be addressed?
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directed Metalation : Using directing groups (e.g., esters) to favor functionalization at the 4-position.
- Protection/Deprotection : Temporarily blocking reactive sites (e.g., NH of indole with Boc groups) to direct carboxylation .
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How should researchers resolve contradictions in reported biological activity data for indole derivatives?
Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). Methodological solutions include:
Q. What methodologies optimize the reaction conditions for coupling Indole-4-Carboxylic Acid with amines or alcohols?
Carbodiimide-mediated coupling (e.g., EDCI/HOBt) is effective for forming amides or esters. Key parameters:
- Solvent Choice : Dichloromethane or DMF enhances reagent solubility.
- Stoichiometry : 1.2 equivalents of EDCI and HOBt relative to the carboxylic acid.
- Purification : Column chromatography (hexane/ethyl acetate gradients) removes unreacted reagents .
Q. How can computational modeling predict the reactivity of Indole-4-Carboxylic Acid in novel reactions?
Q. What experimental protocols assess the stability of Indole-4-Carboxylic Acid under oxidative or photolytic stress?
- Forced Degradation Studies : Expose the compound to HO (oxidative) or UV light (photolytic) and monitor degradation via HPLC.
- Kinetic Analysis : Determine rate constants (k) for degradation under varying pH and temperature .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
